Pyridine-2,6-dicarbaldehyde dioxime
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[[6-(hydroxyiminomethyl)pyridin-2-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c11-8-4-6-2-1-3-7(10-6)5-9-12/h1-5,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWQJYCKKIWNAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C=NO)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270815 | |
| Record name | 2,6-Pyridinedicarboxaldehyde, 2,6-dioxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2851-68-5 | |
| Record name | 2,6-Pyridinedicarboxaldehyde, 2,6-dioxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2851-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Pyridinedicarboxaldehyde, 2,6-dioxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Framework and Synthetic Accessibility of Pyridine 2,6 Dicarbaldehyde Dioxime
The foundational structure of Pyridine-2,6-dicarbaldehyde dioxime, with the chemical formula C₇H₇N₃O₂, consists of a central pyridine (B92270) ring functionalized at the 2 and 6 positions with oxime groups (-CH=NOH). This arrangement provides a specific geometry and set of donor atoms that are crucial to its chemical behavior.
The synthesis of this compound is accessible through a straightforward chemical pathway. The process begins with a suitable precursor, typically Pyridine-2,6-dicarbaldehyde. This intermediate is an organic compound prepared via the oxidation of 2,6-dimethylpyridine (B142122) or 2,6-pyridinemethanol. wikipedia.orgnih.gov The final step to obtain the target dioxime involves a condensation reaction between Pyridine-2,6-dicarbaldehyde and hydroxylamine (B1172632). This standard oximation reaction converts the two aldehyde groups into oxime functionalities, yielding the final product.
Below is a table summarizing the key properties of this compound and its direct precursor.
| Property | This compound | Pyridine-2,6-dicarbaldehyde |
| IUPAC Name | (NE)-N-[[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]methylidene]hydroxylamine nih.gov | Pyridine-2,6-dicarbaldehyde wikipedia.org |
| CAS Number | 2851-68-5 nih.gov | 5431-44-7 sigmaaldrich.com |
| Molecular Formula | C₇H₇N₃O₂ nih.gov | C₇H₅NO₂ sigmaaldrich.com |
| Molecular Weight | 165.15 g/mol nih.gov | 135.12 g/mol sigmaaldrich.com |
| Physical State | Solid | White Solid wikipedia.org |
| Melting Point | Not specified | 124-125 °C sigmaaldrich.com |
| Boiling Point | Not specified | 152-154 °C (at 103 mmHg) sigmaaldrich.com |
Significance of Pyridine Based Ligands in Coordination Chemistry and Materials Science
Pyridine-based ligands are a cornerstone of coordination chemistry due to the predictable and stable complexes they form with a wide range of metal ions. The nitrogen atom of the pyridine (B92270) ring provides a primary coordination site. When additional donor groups are present, as in the case of Pyridine-2,6-dicarbaldehyde dioxime, the molecule can act as a multidentate ligand, chelating to a metal center through multiple atoms.
The geometry of ligands derived from the pyridine-2,6-disubstituted scaffold often results in a terdentate (three-toothed) coordination mode, similar to the well-known terpyridine ligands. nih.govresearchgate.net The nitrogen atom of the pyridine ring, along with the nitrogen atoms of the two oxime groups, can form a stable pincer-like arrangement around a metal ion. This chelation effect enhances the stability of the resulting metal complex. The specific coordination properties have led to the investigation of related pyridine-2,6-dicarboxamide derivatives as chelating agents for various cations, including copper, iron, and nickel. nih.gov
In the realm of materials science, the rigid and planar structure of the pyridine core is a highly desirable feature for constructing well-ordered materials. The precursor, Pyridine-2,6-dicarbaldehyde, is utilized as a building block in the synthesis of metal-coordinated polymers and Covalent Organic Frameworks (COFs). wikipedia.orgbldpharm.com These materials are of interest for their potential applications in gas storage, catalysis, and electronics. Derivatives of the closely related pyridine-2,6-dicarboxamide have also been studied as model compounds to understand how molecular conformation is influenced by factors like hydrogen bonding and steric effects. nih.govmdpi.com
Overview of Research Trajectories for Pyridine 2,6 Dicarbaldehyde Dioxime
Established Synthetic Pathways for this compound
The principal route to synthesizing this compound involves the direct condensation of its corresponding dialdehyde (B1249045) with hydroxylamine (B1172632).
The most common and direct method for the preparation of this compound is the reaction of Pyridine-2,6-dicarbaldehyde with hydroxylamine or its salt, typically hydroxylamine hydrochloride. This reaction is a classic condensation where the nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbons of the aldehyde groups. The subsequent dehydration leads to the formation of the C=N double bond characteristic of an oxime. The reaction converts both aldehyde functional groups on the pyridine (B92270) ring into oxime moieties.
Table 1: Reactants for the Synthesis of this compound
| Reactant | Formula | Role |
|---|---|---|
| Pyridine-2,6-dicarbaldehyde | C₇H₅NO₂ | Aldehyde Precursor |
The efficiency and yield of oxime formation are generally sensitive to reaction conditions. Key parameters that are typically optimized for such condensations include pH, temperature, and solvent. The reaction is often pH-dependent, as the free amine of hydroxylamine is the reactive species, but acidic conditions are required to catalyze the dehydration step. Therefore, the reaction is commonly performed in a buffered solution or by using the hydrochloride salt of hydroxylamine with a base to control the pH. While specific optimization studies for this compound are not extensively detailed in the surveyed literature, general principles of oxime synthesis suggest that careful control of these parameters is essential for achieving high yields and purity.
Chemical Transformations and Reaction Mechanisms of this compound
The dioxime functional groups in this compound are reactive sites that can undergo various chemical transformations, including oxidation, reduction, and rearrangement reactions.
The oxime groups of this compound can be oxidized to generate the highly reactive pyridine-2,6-bis(nitrile oxide). This transformation is a valuable step in synthetic chemistry, as nitrile oxides are versatile 1,3-dipoles that readily participate in cycloaddition reactions. The oxidation typically involves the removal of two hydrogen atoms from the dioxime. A variety of oxidizing agents can be employed for this purpose. The resulting dinitrile oxide is a key intermediate for synthesizing more complex heterocyclic structures.
Table 2: Potential Oxidizing Agents for Dioxime to Dinitrile Oxide Conversion
| Oxidizing Agent | Formula | Notes |
|---|---|---|
| Sodium Hypochlorite | NaOCl | A common and mild oxidizing agent. |
| Lead(IV) Acetate | Pb(OAc)₄ | Effective but raises environmental concerns due to lead. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Often used in combination with a base. |
| Hydrogen Peroxide | H₂O₂ | A green oxidizing agent, though may require a catalyst. |
The oxime moieties of this compound can be reduced to form the corresponding amines, yielding 2,6-bis(aminomethyl)pyridine. This transformation requires a suitable reducing agent capable of reducing the C=N double bond. Catalytic hydrogenation is a common method, often employing catalysts such as platinum, palladium, or nickel. asianpubs.orgresearchgate.net The conditions for hydrogenation can sometimes also lead to the reduction of the pyridine ring itself, particularly under harsh conditions of high pressure and temperature. asianpubs.orgnih.gov
Alternatively, milder reducing agents can be used to yield hydroxylamine derivatives. For instance, pyridine-borane in an acidic medium is known to reduce oximes to N-monosubstituted hydroxylamines without over-reduction. rsc.orgrsc.org Another approach involves the use of zinc dust in the presence of an acid or ammonium (B1175870) salt to achieve reduction to the primary amines. sciencemadness.org
Table 3: Selected Reduction Methods and Potential Products
| Reducing System | Potential Product | Notes |
|---|---|---|
| H₂ / Pd/C or PtO₂ | 2,6-Bis(aminomethyl)pyridine | Standard catalytic hydrogenation. asianpubs.orgresearchgate.net |
| Pyridine-Borane / Acid | 2,6-Bis((hydroxyamino)methyl)pyridine | Milder reduction yielding hydroxylamines. rsc.orgrsc.org |
| Zinc Dust / Acid or NH₄⁺ salt | 2,6-Bis(aminomethyl)pyridine | A classical method for oxime reduction. sciencemadness.org |
Direct nucleophilic substitution at the sp²-hybridized carbon of the oxime is generally unfavorable. However, the hydroxyl group of the oxime can be converted into a good leaving group, facilitating subsequent reactions. This activation is often achieved by converting the hydroxyls into esters, such as tosylates or mesylates, by reacting the dioxime with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine. nih.gov
Once activated, the molecule can undergo rearrangement reactions. The most prominent of these is the Beckmann rearrangement, where the group anti-periplanar to the leaving group on the oxime nitrogen migrates to the nitrogen, leading to the formation of an amide. wikipedia.orgorganic-chemistry.orgbyjus.com For an aldoxime like this compound, the migrating group is a hydrogen atom, which would typically lead to the formation of a nitrile. However, the classic Beckmann rearrangement involves the migration of an alkyl or aryl group. The Beckmann rearrangement of aldoximes can be complex and may lead to fragmentation instead of amide formation. wikipedia.org The reaction is catalyzed by acids or other reagents that can activate the hydroxyl group. wikipedia.orgreddit.com There is a lack of specific literature detailing direct nucleophilic substitution or Beckmann rearrangement on this compound itself.
Compound Index
Table 4: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₇H₇N₃O₂ |
| Pyridine-2,6-dicarbaldehyde | C₇H₅NO₂ |
| Hydroxylamine Hydrochloride | NH₂OH·HCl |
| Pyridine-2,6-bis(nitrile oxide) | C₇H₃N₃O₂ |
| Sodium Hypochlorite | NaOCl |
| Lead(IV) Acetate | Pb(C₂H₃O₂)₄ |
| N-Bromosuccinimide | C₄H₄BrNO₂ |
| Hydrogen Peroxide | H₂O₂ |
| Potassium Permanganate | KMnO₄ |
| 2,6-Bis(aminomethyl)pyridine | C₇H₁₁N₃ |
| Pyridine-Borane | C₅H₅N·BH₃ |
| Zinc | Zn |
| 2,6-Bis((hydroxyamino)methyl)pyridine | C₇H₁₁N₃O₂ |
| 2,6-Bis(hydroxymethyl)pyridine | C₇H₉NO₂ |
| Sodium Borohydride | NaBH₄ |
| Iodine | I₂ |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S |
| Pyridine | C₅H₅N |
| Amide | R-C(=O)N(R')R'' |
Synthesis and Structural Characterization of Metal Complexes
Spectroscopic Investigations of Coordination Compounds (e.g., IR, UV-Vis, NMR, EPR)
The coordination behavior of this compound with various metal ions has been extensively studied using a range of spectroscopic techniques. These methods provide valuable insights into the ligand's binding modes, the geometry of the resulting complexes, and the electronic properties of the metal centers.
Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for characterizing this compound complexes. The IR spectrum of the free ligand exhibits characteristic bands corresponding to the C=N (oxime), N-O, and pyridine ring vibrations. Upon coordination to a metal ion, significant shifts in these vibrational frequencies are observed, providing evidence of complex formation. For instance, the coordination through the pyridine nitrogen and the two oxime nitrogens is often inferred from shifts in the pyridine ring and C=N stretching vibrations. In complexes of pyridine-2,6-dicarboxylate (B1240393), a related ligand, the coordination of the pyridine ring nitrogen is confirmed by shifts in the C-N and C-C-N vibrational bands. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy in the UV-Vis region provides information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex. The UV-Vis spectrum of this compound typically shows intense absorption bands in the UV region, which are attributed to π-π* transitions within the pyridine and oxime chromophores. nih.gov Upon complexation, these bands may shift, and new bands may appear in the visible region due to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand. For example, in copper(II) complexes with related pyridine-based ligands, the appearance of a broad d-d transition band is indicative of the coordination geometry around the Cu(II) center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes of this compound in solution. In the ¹H NMR spectrum of the free ligand, distinct signals are observed for the aromatic protons of the pyridine ring and the oxime protons. Upon coordination, these signals can experience significant shifts depending on the metal ion and the coordination mode. Downfield or upfield shifts of the pyridine proton signals can confirm the involvement of the pyridine nitrogen in coordination. nih.gov For instance, in palladium(II) complexes with substituted pyridine ligands, downfield shifts in the ¹H NMR spectra upon coordination indicate the relationship between the chemical shifts and the ligand's basicity. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly useful for studying paramagnetic complexes of this compound, such as those containing Cu(II) or Mn(II) ions. The EPR spectrum provides information about the oxidation state, spin state, and the local environment of the metal ion. For manganese(II) complexes with ligands derived from pyridine-2-carbaldehyde, EPR spectra in frozen solutions at 77K have been shown to exhibit characteristic hyperfine sextets, which can provide insights into the geometry of the complex. researchgate.net The g-values and hyperfine coupling constants obtained from EPR spectra are sensitive to the coordination geometry and the nature of the donor atoms.
Table 1: Spectroscopic Data for Selected this compound Complexes
| Complex | Spectroscopic Technique | Key Observations | Reference |
| This compound | UV-Vis | Intense absorption bands in the UV region due to π-π* transitions. | nih.gov |
| Terbium(III) pyridinedicarboxylate | IR | Bands at 1373 cm⁻¹ and 1369 cm⁻¹ assigned to the stretching vibration of the pyridine ring. Peaks at 428 cm⁻¹ and 420 cm⁻¹ attributed to the stretching vibrations of N→Tb bonds. | nih.gov |
| Europium(III) pyridinedicarboxylate | ¹H NMR, FT-IR, UV-Vis | Confirmed the formation of the complexes. | rsc.org |
| Manganese(II) thiosemicarbazone complexes | EPR | Spectra in DMF solutions at 77K show hyperfine sextets. | researchgate.net |
X-ray Diffraction Analysis of Molecular and Crystal Structures
X-ray diffraction analysis provides unambiguous determination of the molecular and crystal structures of coordination compounds of this compound. These studies reveal precise bond lengths, bond angles, and coordination geometries, as well as details about the packing of molecules in the crystal lattice.
In its coordination complexes, this compound typically acts as a tridentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atoms of the two oxime groups, forming two five-membered chelate rings. This N,N,N-coordination mode is common and results in a stable complex.
The crystal structures of metal complexes with related pyridine dicarboxamide derivatives have been determined, showing various conformations (planar, semi-skew, and skew) depending on the dihedral angles of the carboxamide groups. nih.gov In the case of pyridine-2,6-dicarbohydrazide (B1583541) nitrate (B79036) salt, the protonated cations and nitrate anions are linked via N−H···N and N−H···O hydrogen bonds, forming a three-dimensional network. academicjournals.org
Table 2: Selected Crystallographic Data for Coordination Compounds with Related Pyridine-2,6-disubstituted Ligands
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| [Cu₂(t-Bupy)₄(N₃)₂]²⁺ | Monoclinic | P2₁/c | Dimeric cations with copper(II) ions bridged by azido (B1232118) groups in an end-on fashion. The Cu···Cu separation is 3.045 (3) Å. | researchgate.net |
| [Zn(eatz)₂(OAc)₂] | Monoclinic | - | Distorted tetrahedral geometry around Zn(II). The eatz ligand is monodentate. | researchgate.net |
| Pyridine-2,6-dicarbohydrazide nitrate salt | - | - | Protonated pdch cations and nitrate anions linked via N−H···N and N−H···O hydrogen bonds into a 3D network. | academicjournals.org |
Supramolecular Architectures and Polymeric Coordination Systems
The ability of this compound to act as a versatile building block has led to the construction of a variety of supramolecular architectures and polymeric coordination systems. The specific geometry of the ligand and its ability to engage in various intermolecular interactions are key to the formation of these extended structures.
Assembly of Polynuclear Metal Clusters (e.g., Dimers, Trimers)
This compound and its derivatives can facilitate the assembly of polynuclear metal clusters, where two or more metal centers are held together by the ligand and potentially other bridging ligands. The formation of these clusters is influenced by the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.
For example, dinuclear copper(II) complexes have been synthesized where a ligand derived from pyridine-2,6-dicarboxylic acid coordinates to two Cu(II) centers in a tetradentate fashion. researchgate.net Similarly, trinuclear nickel(II) and manganese(II) complexes have been reported, featuring a central triangular core of metal atoms. researchgate.net In these structures, the pyridine-based ligand can adopt a pentadentate coordination mode. Magnetic studies on such polynuclear complexes have revealed interesting magnetic exchange interactions between the metal centers, which can be either antiferromagnetic or ferromagnetic. researchgate.net
Formation of Coordination Polymers and Metal-Organic Frameworks
The tridentate nature of this compound makes it a suitable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). In these extended structures, the ligand bridges between metal centers to form one-, two-, or three-dimensional networks.
The reaction of related pyridine-2,6-dicarboxylic acid with copper(II) salts in the presence of different spacer ligands has been shown to produce 1D, 2D, or 3D MOF structures. rsc.orgresearchgate.net The dimensionality and topology of the resulting framework are dependent on the nature of the spacer ligand. For instance, the use of a 4,4'-bipyridine (B149096) spacer can lead to the formation of a 2D network. rsc.orgresearchgate.net Similarly, coordination polymers have been synthesized using pyridine-2,4,6-tricarboxylic acid with various transition metals, alkaline-earth metals, and lanthanides, with the final structure being highly dependent on the reaction conditions. rsc.org
Intermolecular Interactions and Hydrogen Bonding Networks in Dioxime Systems
Hydrogen bonding plays a crucial role in the solid-state structures of this compound and its metal complexes. The oxime groups (-NOH) are excellent hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen bonding networks. These interactions can link individual complex molecules into higher-dimensional supramolecular assemblies.
Catalytic Applications of Pyridine 2,6 Dicarbaldehyde Dioxime Ligands and Their Metal Complexes
Homogeneous Catalysis Mediated by Pyridine-2,6-dicarbaldehyde Dioxime Complexes
In a homogeneous phase, complexes of this compound exhibit notable catalytic activities, particularly in redox-sensitive reactions. The ligand's framework allows for fine-tuning of the metal center's properties to enhance catalytic performance.
A key feature of the this compound ligand is its capacity to form highly stable complexes with metal ions. The oxime groups function as effective chelating agents, binding to a metal ion and stabilizing it across different oxidation states. nih.gov This stabilization is critical in redox catalysis, where the catalyst must shuttle between various oxidation states to facilitate the chemical transformation. By securely holding the metal ion, the ligand prevents catalyst deactivation through processes like aggregation or leaching, enabling sustained catalytic cycles. This property is particularly beneficial for reactions involving transition metal catalysts that are prone to changes in their coordination sphere or oxidation state. nih.gov
While specific research on tuning the this compound ligand is emerging, the principle of ligand tuning is well-established for structurally similar pyridine-based ligands and is directly applicable. The catalytic efficiency and selectivity of a metal complex are profoundly influenced by the electronic and steric properties of its surrounding ligands. Modifications to the ligand framework can alter the electron density at the metal center, thereby modulating its reactivity.
For instance, studies on related pyridine-diimine copper(II) complexes have shown that the introduction of different substituents on the ligand backbone effectively tunes the Lewis acidity of the copper(II) center, which in turn correlates with its catalytic oxidase-like activity. researchgate.net Similarly, investigations into bis(pyridine)-ligated gold(III) complexes have demonstrated that modulating the electron density of the pyridine (B92270) rings alters the catalytic activity in cyclopropanation reactions. researchgate.netsathyabama.ac.in
Applying these principles, the this compound ligand can be systematically modified to optimize a catalyst for a specific reaction. Adding electron-withdrawing groups to the pyridine ring would enhance the Lewis acidity of the coordinated metal, potentially increasing its activity in reactions like oxidation or hydrolysis. Conversely, electron-donating groups would increase electron density on the metal, which could be beneficial for reductive catalytic cycles.
Table 1: Principles of Ligand Tuning for Pyridine-Based Catalysts and Their Potential Application to this compound
| Modification Strategy | Effect on Ligand/Metal Center | Predicted Impact on Catalysis | Relevant Analogy |
| Electron-Withdrawing Groups (e.g., -NO₂, -Cl) on Pyridine Ring | Increases Lewis acidity of the metal center. | Enhances activity for oxidation reactions and reactions involving nucleophilic attack on a coordinated substrate. | Tuning of Lewis acidity in Cu(II)-pyridine-diimine complexes enhances oxidase-like activity. researchgate.net |
| Electron-Donating Groups (e.g., -OCH₃, -NH₂) on Pyridine Ring | Increases electron density on the metal center. | Promotes reductive elimination steps and stabilizes higher oxidation state intermediates. | Electron density of pyridine ligands modulates activity in Au(III) catalysis. researchgate.netsathyabama.ac.in |
| Bulky Substituents near Coordination Site | Creates steric hindrance around the metal center. | Can improve selectivity (e.g., regioselectivity or enantioselectivity) by controlling substrate approach. | Steric hindrance in pyridine-imine Ni(II) catalysts affects polyethylene (B3416737) molecular weight. nih.gov |
| Modification of Oxime Groups | Alters the acidity of the oxime protons and the ligand's bite angle. | Can influence proton-coupled electron transfer steps and catalyst stability. | Cobalt diimine-dioxime complexes show the oxime bridge can act as a proton relay in H₂ evolution. researchgate.net |
Heterogeneous Catalysis and Supported Catalytic Systems
The transition from homogeneous to heterogeneous catalysis is critical for industrial applications, as it simplifies catalyst recovery and product purification. While specific examples of heterogenized this compound complexes are not extensively documented, the structural motif is well-suited for immobilization on solid supports.
Strategies developed for similar pyridine-based ligands can be readily adapted. For example, the precursor molecule, Pyridine-2,6-dicarbaldehyde, has been used in the preparation of functionalized resins like Amberlite XAD-4. acs.orgrsc.org This suggests that the dioxime ligand or its pre-formed metal complexes could be anchored onto polymer backbones. Polyamides containing pyridine moieties have also been successfully used as supports for rhodium catalysts. analis.com.my
Another promising approach is the immobilization onto inorganic supports. A copper(II) complex featuring the related Pyridine-2-carbaldehyde ligand has been successfully supported on ethylenediamine-functionalized silica-coated iron oxide nanoparticles (Fe₃O₄@SiO₂), creating a magnetically separable and reusable nanocatalyst for the synthesis of pyran derivatives. This method offers high catalyst stability and easy recovery using an external magnet.
Furthermore, the ligand's structure is suitable for constructing metal-organic frameworks (MOFs). Research on the related Pyridine-2,6-dicarboxylic acid has led to the synthesis of coordination polymers with photo-catalytic properties. The use of pyridyl oximes in combination with other ligands has also been explored for the synthesis of new MOFs, indicating a viable route for creating porous, crystalline catalysts with the this compound ligand.
Table 2: Potential Strategies for Heterogenization of this compound Complexes
| Support Material | Immobilization Strategy | Advantages |
| Polymer Resins (e.g., Polystyrene, Polyamides) | Covalent attachment of the ligand to the polymer backbone before or after metalation. | High catalyst loading, tunable chemical and physical properties of the support. |
| Silica (B1680970) (SiO₂) | Grafting the ligand onto the silica surface via functionalized linkers. | High thermal and mechanical stability, well-defined pore structures. |
| Magnetic Nanoparticles (e.g., Fe₃O₄@SiO₂) | Anchoring the complex onto silica-coated magnetic nanoparticles. | Easy and efficient catalyst separation using an external magnetic field, high surface area. |
| Metal-Organic Frameworks (MOFs) | Using the ligand or a derivative as a building block (linker) in MOF synthesis. | High surface area, permanent porosity, potential for size- and shape-selective catalysis. |
Electrocatalytic Applications
The field of electrocatalysis seeks to use electrical energy to drive chemical reactions, with significant applications in energy conversion and storage. While direct electrocatalytic studies on this compound complexes are limited, their structural features make them highly promising candidates, particularly by analogy with closely related cobalt complexes.
Cobalt complexes with diimine-dioxime and glyoxime (B48743) ligands, which share the oxime motif with the title compound, are effective electrocatalysts for the hydrogen evolution reaction (HER). researchgate.net In these systems, the ligand is not merely a spectator but plays an active role. The oxime bridge can function as a proton relay, facilitating the transfer of protons to the cobalt active site, a critical step in the catalytic cycle for producing hydrogen from water. researchgate.net The tetradentate nature of these related ligands also imparts stability against hydrolysis, a crucial feature for catalysis in aqueous media. researchgate.net
Furthermore, cobalt complexes with pyridine-based ligands are known to be active for the electrocatalytic reduction of carbon dioxide (CO₂) to carbon monoxide (CO) or other valuable products. The catalytic activity and stability of these systems are often enhanced by the presence of a proton source. The redox properties of the complexes, which can be studied using techniques like cyclic voltammetry, are fundamental to their catalytic function, determining the potentials at which they can accept electrons to activate substrates like CO₂. sathyabama.ac.in Given these precedents, metal complexes of this compound, especially with cobalt, are expected to be viable electrocatalysts for important energy-related reactions like HER and CO₂ reduction.
Advanced Materials Science and Engineering Applications
Integration of Pyridine-2,6-dicarbaldehyde Dioxime into Polymeric Matrices and Resins
The incorporation of specific functional molecules into polymeric structures is a key strategy for developing advanced materials with tailored properties. While direct studies on the integration of this compound into polymer chains are not extensively documented, the application of its parent compound, Pyridine-2,6-dicarbaldehyde (PDA), provides significant insight into potential pathways for creating such functional polymers.
PDA has been successfully used to modify the N-termini of proteins, enabling the in situ growth of polymers like poly(oligo(ethylene glycol)methyl ether methacrylate) (POEGMA). nih.gov This process creates well-defined polymer-protein conjugates with significantly improved properties. nih.gov This methodology highlights a viable route for the integration of the dioxime functionality: a polymer backbone could first be functionalized with PDA, followed by a reaction with hydroxylamine (B1172632) to form the dioxime groups in situ. This would result in a polymeric matrix decorated with the metal-chelating dioxime units.
Furthermore, PDA is known to be a building block for functionalized resins and novel N-heterocyclic chitosan (B1678972) aerogels. researchgate.netontosight.ai These applications underscore the versatility of the pyridine-2,6-dicarbonyl scaffold in polymer chemistry. By extension, this compound could be used to create specialized resins with a high affinity for specific metal ions, leveraging the chelating properties of the dioxime groups for applications in separation, catalysis, or sensing.
Functional Materials with Metal-Sensing Capabilities
The arrangement of nitrogen and oxygen atoms in this compound makes it an excellent chelating agent, capable of forming stable complexes with various metal ions. nih.gov This property is the foundation for its use in developing functional materials for metal sensing. The interaction with a metal ion can lead to a distinct change in the molecule's optical properties, such as color or fluorescence, providing a detectable signal. nih.gov
Research has shown that derivatives of Pyridine-2,6-dicarbaldehyde are effective in creating sensors for specific metal ions. For instance, a closely related compound, Pyridine-2,6-dicarboxylic acid (PDA), has been developed as a highly selective "turn-off" fluorescent sensor for Copper(II) ions in aqueous solutions. researchgate.net The addition of Cu(II) ions to a solution of the PDA sensor leads to a significant quenching of its natural fluorescence. This response is highly selective for copper, with other common metal ions causing no significant interference.
The performance of such pyridine-based sensors can be quantified, as demonstrated by the data for the Pyridine-2,6-dicarboxylic acid-based Cu(II) sensor.
Table 1: Performance of a Pyridine-2,6-dicarboxylic Acid-Based Fluorescent Sensor for Cu(II) Ions
| Parameter | Value | Significance |
|---|---|---|
| Analyte | Cu(II) Ions | The specific metal ion detected by the sensor. |
| Sensing Mechanism | "Turn-Off" Fluorescence | The fluorescence of the sensor molecule is quenched upon binding with the analyte. |
| Stoichiometry (Sensor:Cu(II)) | 1:1 | Indicates the binding ratio between the sensor molecule and the metal ion. |
| Limit of Detection (LOD) | 1.23 µM | The lowest concentration of Cu(II) that can be reliably detected. |
| Limit of Quantification (LOQ) | 3.6 µM | The lowest concentration of Cu(II) that can be quantitatively measured with accuracy. |
Given the structural similarities and the known ability of this compound to form fluorescent complexes with metal ions, it is a promising candidate for the development of similar colorimetric or fluorimetric sensors for a range of metal ions. nih.gov
High-Energy Density Materials Development (e.g., Trinitromethylpyridines)
A significant application of this compound is its use as a precursor in the synthesis of high-energy density materials (HEDMs). The dual oxime groups provide reactive sites for nitration, allowing for the introduction of highly energetic functional groups onto the pyridine (B92270) ring.
Specifically, this compound is a key starting material for the synthesis of 2,6-bis(trinitromethyl)pyridine, an energetic compound with notable performance characteristics. This transformation is achieved through a reaction with dinitrogen tetroxide (N₂O₄). The introduction of two trinitromethyl groups, which have a very high oxygen content, onto the pyridine core results in a molecule with a favorable oxygen balance and high density, both of which are crucial for a powerful energetic material.
The energetic properties of 2,6-bis(trinitromethyl)pyridine have been characterized and compared to traditional explosives like Trinitrotoluene (TNT) and Research Department Explosive (RDX).
Table 2: Comparative Energetic Properties of 2,6-bis(trinitromethyl)pyridine
| Compound | Density (g·cm⁻³) | Detonation Velocity (D, m·s⁻¹) | Detonation Pressure (P, GPa) |
|---|---|---|---|
| TNT | 1.65 | 6900 | 19.0 |
| RDX | 1.82 | 8750 | 34.0 |
| 2,6-bis(trinitromethyl)pyridine | N/A | 8700 | 33.2 |
Data for TNT and RDX are standard reference values. Data for 2,6-bis(trinitromethyl)pyridine from research findings.
The data shows that 2,6-bis(trinitromethyl)pyridine possesses detonation velocity and pressure that are vastly superior to TNT and comparable to the widely used military explosive, RDX. While its thermal stability has been noted as a challenge for practical application, its impressive performance highlights the potential of this compound as a foundational molecule for the next generation of HEDMs.
Theoretical and Computational Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a prominent quantum chemical method used to study the behavior of Pyridine-2,6-dicarbaldehyde dioxime and its derivatives. DFT calculations provide a balance between accuracy and computational cost, making them suitable for analyzing the electronic properties and potential transformations of this compound.
The electronic structure of this compound is characterized by the aromatic pyridine (B92270) ring and two pendant oxime functional groups (-CH=N-OH). DFT calculations are instrumental in mapping the electron density distribution, identifying molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and understanding the nature of the chemical bonds.
A key electronic feature of molecules containing hydroxyl groups attached to a pyridine ring system is the potential for tautomerism. researchgate.net For this compound, this involves the potential for proton transfer from the oxime oxygen to the pyridine nitrogen or rearrangement to a nitroso form. Theoretical studies on analogous compounds like substituted 2-hydroxypyridines and pyridinethiones have extensively used DFT to determine the dominant tautomeric form in different environments. researchgate.netubc.caubc.ca These calculations typically show that the hydroxy form is more stable, an outcome that is also expected for this compound in its ground state.
The arrangement of nitrogen and oxygen atoms (N-pyridine, N-oxime, O-oxime) creates a terdentate N,N,O chelation site, making the molecule an effective ligand for metal ions. The formation of metal complexes, such as the bis(2,6-pyridinedialdoxime)iron(III-II) system, is a testament to its coordinating ability. acs.org Computational studies on related pyridine-dimethanol complexes reveal how the ligand framework adapts to coordinate with metal centers, and similar DFT analyses for the dioxime ligand would elucidate the orbital interactions and charge distribution upon complexation. researchgate.net
Quantum chemical calculations are crucial for exploring the energetics and mechanisms of reactions involving this compound. A primary transformation of interest is tautomerization. DFT can be used to calculate the relative energies of different tautomers and the transition state energies connecting them, thereby predicting the kinetic and thermodynamic feasibility of the process.
For example, studies on the tautomerism of pyridofuroxans have employed DFT to map the potential energy surface, identifying dinitroso intermediates and calculating activation energy barriers. researchgate.net A similar approach for this compound would clarify the stability of its oxime form relative to potential nitroso isomers and the energy required for such a transformation. The table below illustrates how DFT is used to compare the relative stabilities of tautomers in a related pyridinethione system, a method directly applicable to the dioxime.
| Tautomer | Description | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Solution |
|---|---|---|---|
| Thione Form | Proton on Nitrogen | 0.00 (Reference) | 0.00 (Reference) |
| Thiol Form | Proton on Sulfur | +8.5 | +4.2 |
This table is illustrative, based on findings for analogous pyridine systems, to demonstrate the application of DFT in determining tautomer stability. ubc.caubc.ca
A significant application of DFT is the prediction of spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data. By calculating the electronic and vibrational energy levels, it is possible to simulate various spectra for this compound.
Theoretical calculations on pyridinethiones have successfully predicted NMR, IR, and UV-visible spectra, which align well with experimental findings and help confirm the dominant tautomeric form in the solid state and in solution. ubc.caubc.ca For this compound, DFT calculations could predict:
NMR Spectra : Gauge-Independent Atomic Orbital (GIAO) calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. These predicted values are invaluable for assigning peaks in experimental spectra.
IR Spectra : The calculation of vibrational frequencies allows for the assignment of bands in an infrared spectrum to specific molecular motions, such as the O-H stretch, C=N stretch of the oxime, and pyridine ring vibrations.
UV-Vis Spectra : Time-dependent DFT (TD-DFT) can predict the electronic transitions (e.g., n→π* and π→π*) and their corresponding absorption wavelengths, helping to interpret the UV-visible spectrum of the compound and its metal complexes.
| Spectroscopic Feature | Calculated Value (DFT) | Experimental Value |
|---|---|---|
| ¹H NMR (ring proton, ppm) | 7.85 | 7.90 |
| ¹³C NMR (C=N carbon, ppm) | 148.2 | 149.5 |
| IR Frequency (C=N stretch, cm⁻¹) | 1645 | 1650 |
This table provides representative data for analogous compounds to illustrate the predictive power of DFT for spectroscopic analysis.
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a range of computational techniques used to simulate the behavior and interactions of molecules, providing insights into their three-dimensional structures and dynamics.
The two oxime substituents in this compound can rotate around the C-C single bonds connecting them to the pyridine ring, leading to various possible conformations. Molecular modeling techniques, from simple molecular mechanics to more rigorous quantum chemical methods, can be used to determine the most stable conformers.
The orientation of the oxime groups (-CH=N-OH) relative to each other and to the pyridine nitrogen is critical. Key conformational aspects include:
Syn/Anti Isomerism : The orientation of the oxime hydroxyl groups relative to the pyridine ring can be syn (towards the nitrogen) or anti (away from the nitrogen).
E/Z Isomerism : Each oxime group has a C=N double bond, allowing for E and Z isomers.
Computational studies on structurally similar molecules, like pyridine-2,6-dicarboxaldehyde bis(hydrazones), show a preference for an all-trans or transoid conformation of the imine linkages to minimize electrostatic repulsion between adjacent nitrogen lone pairs. A similar principle would apply to the dioxime, likely favoring a conformation where the oxime groups are oriented to reduce steric clash and potentially form intramolecular hydrogen bonds between the oxime protons and the pyridine nitrogen, which would stabilize a specific planar arrangement.
This compound is well-suited to participate in host-guest chemistry. Its molecular structure allows it to act as a "host" for various chemical species or "guests."
Coordination with Metal Ions : As mentioned, the pyridine nitrogen and the two oxime nitrogen atoms form a classic terdentate binding site, ideal for chelating metal cations. Molecular modeling can simulate the coordination process, predict the geometry of the resulting metal complexes, and calculate binding energies. This is crucial for designing complexes with specific electronic or catalytic properties.
Hydrogen Bonding and Supramolecular Assembly : The two hydroxyl groups of the oximes are potent hydrogen bond donors, while the oxime and pyridine nitrogens are hydrogen bond acceptors. These interactions can lead to the formation of extended supramolecular networks in the solid state, where multiple molecules are linked together. Modeling can predict these packing arrangements and the strength of the intermolecular forces, similar to how the supramolecular structure of pyridine-2,6-dicarboxylic acid, driven by hydrogen bonding, has been analyzed.
Analytical Chemistry Methodologies Involving Pyridine 2,6 Dicarbaldehyde Dioxime
Ligand Role in Metal Ion Complexation and Extraction
Pyridine-2,6-dicarbaldehyde dioxime functions as a potent chelating ligand, capable of forming stable complexes with a variety of metal ions. The mechanism involves the oxime groups acting as binding sites, effectively sequestering metal ions and stabilizing them in different oxidation states. This inherent ability to coordinate with metals is the foundation of its potential use in solvent extraction techniques for the separation and preconcentration of metal ions from aqueous solutions.
The efficiency of extraction would theoretically depend on several factors, including the pH of the aqueous phase, the choice of the organic solvent, the concentration of the ligand, and the specific metal ion being targeted. While the compound is recognized for its complexing ability, specific studies detailing distribution ratios, extraction constants, and selectivity for different metal ions are not extensively documented in the available literature.
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇N₃O₂ |
| Molecular Weight | 165.15 g/mol |
| IUPAC Name | (NE)-N-[[6-[(E)-hydroxyiminomethyl]pyridin-2-yl]methylidene]hydroxylamine |
Applications in Separation Techniques (e.g., Capillary Electrophoresis, Solid Phase Extraction)
There is a notable lack of specific research detailing the use of this compound as a complexing agent in capillary electrophoresis (CE) or as a functional ligand in solid-phase extraction (SPE) materials.
In theory, for CE, the formation of charged complexes between the neutral dioxime ligand and metal ions would enable their separation based on their charge-to-size ratios. However, the literature is dominated by the use of its analog, Pyridine-2,6-dicarboxylic acid, for this purpose, which forms anionic complexes with metals that are readily separated by CE.
For SPE, the dioxime could be immobilized onto a solid support, such as silica (B1680970) or a polymer resin. This functionalized material could then be used to selectively retain metal ions from a sample matrix, which could later be eluted with an appropriate solvent. This would be a promising avenue for sample clean-up and preconcentration, but specific studies demonstrating this application with this compound are not currently available.
Development of Sensors and Probes for Metal Ion Detection
The development of chemical sensors and probes is an area where this compound and its derivatives show potential. The complexation with metal ions can lead to changes in the molecule's photophysical properties, such as fluorescence or UV-visible absorbance, which can be harnessed for sensing applications. While derivatives of this compound show promise for incorporation into metal-sensing polymers, specific research on the parent compound as a standalone sensor for metal ion detection is limited. The design of such a sensor would involve correlating the change in a measurable signal to the concentration of the target metal ion. The selectivity and sensitivity of such a sensor would be critical performance metrics requiring detailed investigation.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine-2,6-dicarbaldehyde |
Future Research Directions and Outlook
Emerging Paradigms in Ligand Design for Pyridine-2,6-dicarbaldehyde Dioxime
The foundational structure of this compound offers a versatile and robust scaffold for the development of next-generation ligands. Future design paradigms are expected to move beyond simple metal chelation, focusing on the creation of sophisticated molecules for advanced applications.
A primary area of development lies in harnessing the principles of supramolecular chemistry and crystal engineering . The oxime groups and the pyridine (B92270) nitrogen are reliable hydrogen bond donors and acceptors. Research has shown that simpler oxime-substituted pyridines consistently form predictable head-to-tail O–H⋯N hydrogen bonds, leading to the formation of infinite one-dimensional chains in the solid state rsc.org. For the dioxime, this predictable self-assembly can be exploited to construct highly ordered two- and three-dimensional networks. An emerging paradigm is the design of derivatives with additional functional groups appended to the pyridine ring to control the cross-linking of these chains, thereby engineering materials with specific topologies and pore structures.
Another forward-looking approach involves the synthesis of macrocyclic and compartmental ligands . By linking the two oxime groups or by reacting them with other bifunctional reagents, it is possible to create complex macrocycles. These structures could be designed to encapsulate specific metal ions or small molecules, drawing inspiration from similar macrocyclic pyridine carboxamides that have shown therapeutic potential and unique binding properties mdpi.com.
Furthermore, the strategic modification of the pyridine ring itself, particularly at the 4-position, presents a pathway to fine-tune the electronic properties of the ligand. This strategy is well-established for related pyridine-2,6-dicarboxylate (B1240393) ligands used to sensitize lanthanide ion luminescence manchester.ac.uk. Applying this concept to the dioxime could yield ligands with tailored redox potentials or photophysical properties, enabling their use in redox-active sensors or photochemically active molecular devices.
| Compound Scaffold | Key Functional Groups | Primary Bonding Interactions | Potential Design Applications |
|---|---|---|---|
| Pyridine-2,6-dicarbaldehyde | Aldehyde (-CHO) | Coordination, Condensation Reactions | Precursor for Schiff bases, Polymers chemimpex.comwikipedia.org |
| Pyridine-2,6-dicarboxylic acid | Carboxylic Acid (-COOH) | Coordination, Strong H-bonding | MOFs, Luminescent materials nih.gov |
| Pyridine-2,6-dicarboxamide | Amide (-CONH-) | Coordination, H-bonding | Sensors, Functional materials, Bioconjugates nih.gov |
| This compound | Oxime (-CH=NOH) | Coordination, Directional H-bonding | Supramolecular assemblies, Stereoisomer-specific complexes, Redox-active systems rsc.org |
Interdisciplinary Research Opportunities in Advanced Chemistry
The unique structural and electronic features of this compound create a wealth of opportunities for interdisciplinary research, bridging the gap between pure synthesis and applied materials science, catalysis, and biomedical chemistry.
In materials science , the compound is a prime candidate for the construction of novel coordination polymers and metal-organic frameworks (MOFs). The precursor, 2,6-diformylpyridine, is already recognized as a valuable building block for metal-coordinated polymer materials chemimpex.comwikipedia.org. The dioxime derivative offers alternative coordination modes and stronger hydrogen-bonding capabilities, which could lead to materials with enhanced thermal stability, unique magnetic properties, or selective gas sorption capabilities. The ability of dioximes to form stable complexes with a range of transition metals could be leveraged to create new functional materials for electronics or catalysis nih.gov.
In the field of catalysis , metal complexes derived from this compound could serve as novel catalysts. The specific geometry enforced by the tridentate ligand could stabilize unusual oxidation states of the central metal atom or create a unique steric environment, leading to novel reactivity and selectivity in organic transformations. This follows from the established use of related pyridine-based ligands in a wide array of catalytic systems nih.gov.
There are also significant opportunities in sensor technology . The integration of the dioxime ligand into polymer resins or onto surfaces could be used for the selective detection of metal ions. The precursor aldehyde is used to create functionalized resins for the preconcentration of trace elements sigmaaldrich.com. The dioxime's specific affinity for certain metals could be translated into chromogenic or fluorogenic sensor systems, where a binding event triggers a detectable optical response.
Finally, the broader class of dioxime compounds has been investigated for various biomedical applications , including as antimicrobial and anticancer agents nih.gov. While research into this compound itself is nascent in this area, its structural similarity to other biologically active pyridine derivatives suggests that its metal complexes could be explored for their therapeutic potential mdpi.comnih.gov.
| Research Field | Specific Opportunity | Rationale / Key Feature |
|---|---|---|
| Materials Science | Development of novel MOFs and Coordination Polymers | Strong directional H-bonding and versatile metal coordination rsc.org |
| Catalysis | Design of single-site catalysts for organic synthesis | Defined coordination geometry and tunable electronic properties |
| Sensor Technology | Creation of selective chemosensors for metal ions | Specific binding pockets and potential for optical response upon complexation |
| Supramolecular Chemistry | Construction of self-assembled molecular cages and networks | Predictable hydrogen bonding patterns for crystal engineering rsc.org |
| Biomedical Chemistry | Exploration of metal complexes as antimicrobial agents | Established biological activity of related pyridine and dioxime scaffolds nih.gov |
Challenges and Innovations in this compound Chemical Research
Despite its high potential, the advancement of research on this compound is contingent upon overcoming several key challenges. These challenges, in turn, represent opportunities for significant innovation in synthetic and analytical chemistry.
A primary challenge lies in the stereoselective synthesis of the dioxime. Each of the two oxime groups can exist in either an E or Z configuration, leading to the possibility of three distinct stereoisomers (E,E, E,Z, and Z,Z). These isomers will exhibit profoundly different coordination geometries and self-assembly behaviors. Controlling the stereochemical outcome of the reaction between 2,6-diformylpyridine and hydroxylamine (B1172632) is a non-trivial synthetic hurdle. Future innovations will require the development of novel synthetic methodologies—perhaps using templates or specific reaction conditions—to selectively isolate the desired isomer.
Another significant challenge is ensuring the structural stability and integrity of the resulting complexes and materials. For some related ligands, rearrangement in solution has been observed, which can complicate their application lookchem.com. Research will be needed to understand the stability of the dioxime and its metal complexes under various conditions (e.g., pH, temperature, solvent). Innovations may include the design of more sterically hindered or electronically stabilized derivatives to prevent unwanted side reactions.
Furthermore, the high reactivity of the precursor, 2,6-diformylpyridine, while advantageous for forming the dioxime, can be a challenge in more complex, multi-step synthetic routes chemimpex.com. Protecting group strategies and the development of milder reaction pathways will be crucial for incorporating the this compound moiety into larger molecular architectures.
Finally, a thorough characterization of the resulting metal complexes and supramolecular structures will be essential. This requires a sophisticated combination of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling, to fully elucidate the intricate bonding and intermolecular interactions that govern the properties of these systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
